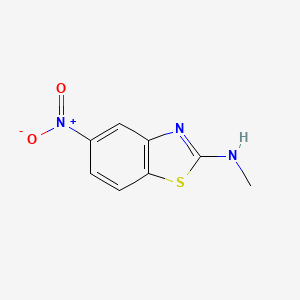
N-Methyl-5-nitrobenzothiazole-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-5-nitrobenzothiazole-2-amine is a useful research compound. Its molecular formula is C8H7N3O2S and its molecular weight is 209.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the typical synthetic pathways for N-Methyl-5-nitrobenzothiazole-2-amine?
The synthesis often involves two key steps: (1) introduction of the nitro group to the benzothiazole ring and (2) methylation of the amine. A common approach uses nucleophilic substitution, where 5-nitrobenzothiazole-2-amine reacts with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents like DMF or THF. Post-reaction purification via column chromatography or recrystallization ensures product integrity. Reaction optimization focuses on temperature control (60–80°C) and stoichiometric ratios to minimize by-products such as over-methylated derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : 1H NMR confirms methyl group integration (δ ~3.3 ppm) and nitro group positioning via aromatic proton splitting patterns. 13C NMR identifies quaternary carbons adjacent to the nitro group.
- FT-IR Spectroscopy : Detects C-N (1250–1350 cm−1) and NO2 (1520–1350 cm−1) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles using SHELX software for refinement .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data be reconciled during structural analysis?
Discrepancies may arise from dynamic effects (e.g., rotational barriers) or crystal packing. Methodological approaches include:
- Variable-Temperature NMR : Detects conformational flexibility (e.g., hindered rotation of the nitro group).
- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures to identify static vs. dynamic contributions.
- Hirshfeld Surface Analysis : Maps intermolecular interactions in the crystal lattice to explain packing-induced deviations .
Q. What methodologies assess the enzyme inhibitory potential of this compound?
- In Vitro Enzyme Assays : Fluorometric or colorimetric assays (e.g., pyruvate:ferredoxin oxidoreductase (PFOR) inhibition) quantify IC50 values.
- Molecular Docking : Tools like AutoDock Vina predict binding modes to active sites, guided by crystallographic data of analogous inhibitors.
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., nitro position) to correlate structural features with inhibitory potency .
Q. How can reaction conditions be optimized for large-scale synthesis while maintaining yield?
- Design of Experiments (DoE) : Statistically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes.
- Green Chemistry Principles : Substitute DMF with cyclopentyl methyl ether (CPME) for safer solvent use.
- In Situ Monitoring : HPLC or inline IR tracks intermediate formation to adjust reaction kinetics dynamically .
Q. How do researchers address contradictions in biological activity data across studies?
- Meta-Analysis of Published Data : Compare assay conditions (e.g., cell lines, enzyme sources) to identify protocol-dependent variability.
- Dose-Response Curves : Re-evaluate activity across a broader concentration range to confirm specificity.
- Proteomic Profiling : Identify off-target interactions using affinity chromatography or pull-down assays .
Q. Methodological Notes
属性
分子式 |
C8H7N3O2S |
|---|---|
分子量 |
209.23 g/mol |
IUPAC 名称 |
N-methyl-5-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7N3O2S/c1-9-8-10-6-4-5(11(12)13)2-3-7(6)14-8/h2-4H,1H3,(H,9,10) |
InChI 键 |
RARKUYRQBCXMFJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
规范 SMILES |
CNC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















